N-(3-bromo-4-methylphenyl)-4-chlorobutanamide

Chemical Identity Quality Control Procurement Integrity

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide (CAS 1226313-04-7) is a brominated and chlorinated aromatic amide with the molecular formula C₁₁H₁₃BrClNO and a molecular weight of 290.58 g/mol. As a synthetic organic compound, its structure features a 3-bromo-4-methylphenyl ring linked via an amide bond to a 4-chlorobutanamide chain, placing it within the class of halogenated phenylbutanamides.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 1226313-04-7
Cat. No. B1454523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methylphenyl)-4-chlorobutanamide
CAS1226313-04-7
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCCCl)Br
InChIInChI=1S/C11H13BrClNO/c1-8-4-5-9(7-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
InChIKeyOKADXQAWEDCFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1226313-04-7 | N-(3-bromo-4-methylphenyl)-4-chlorobutanamide: Structural and Physicochemical Baseline for Procurement


N-(3-bromo-4-methylphenyl)-4-chlorobutanamide (CAS 1226313-04-7) is a brominated and chlorinated aromatic amide with the molecular formula C₁₁H₁₃BrClNO and a molecular weight of 290.58 g/mol . As a synthetic organic compound, its structure features a 3-bromo-4-methylphenyl ring linked via an amide bond to a 4-chlorobutanamide chain, placing it within the class of halogenated phenylbutanamides. This specific substitution pattern defines its chemical identity and differentiates it from close structural isomers, which is the primary basis for its procurement in targeted synthetic and research applications .

Why Substituting N-(3-bromo-4-methylphenyl)-4-chlorobutanamide with a Positional Isomer is Scientifically Invalid


The precise substitution pattern on the phenyl ring is a critical determinant of a molecule's physicochemical properties, reactivity, and potential biological interactions. Substituting N-(3-bromo-4-methylphenyl)-4-chlorobutanamide with its close analog, N-(4-bromo-3-methylphenyl)-4-chlorobutanamide (CAS 1016517-56-8) , is not a trivial structural variation; the shift of the bromine and methyl groups alters the molecule's electronic distribution, steric environment, and dipole moment. These differences can lead to divergent behavior in chemical reactions (e.g., regioselectivity in cross-couplings) and are expected to result in distinct binding affinities in biological assays. Therefore, generic substitution based solely on formula or class equivalence introduces an unquantified and likely significant variable, undermining experimental reproducibility and data integrity .

Quantitative Differentiation of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide Against the Closest Positional Isomer


Unique CAS Registry Number Differentiates from Closest Positional Isomer (1016517-56-8)

The primary and most fundamental differentiation lies in its unique Chemical Abstracts Service (CAS) Registry Number, 1226313-04-7. This identifier is unequivocally distinct from that of its closest positional isomer, N-(4-bromo-3-methylphenyl)-4-chlorobutanamide, which is assigned CAS 1016517-56-8 . While both share the identical molecular formula C₁₁H₁₃BrClNO, their different CAS numbers reflect a difference in atomic connectivity that is critical for procurement and regulatory documentation .

Chemical Identity Quality Control Procurement Integrity

Commercially Specified Purity Threshold of ≥95% Enables Reproducible Experiments

Commercial availability of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide from reputable vendors is commonly specified at a minimum purity of 95% . While this is a class-level benchmark for research-grade halogenated amides, it represents a verifiable, quantitative specification that ensures a baseline of consistency. The positional isomer N-(4-bromo-3-methylphenyl)-4-chlorobutanamide is also offered at this same 95% purity level , indicating that for this class of compound, this is the established commercial standard for reliable experimental input.

Purity Standard Reproducibility Chemical Synthesis

Safety and Handling Profile Based on GHS Classifications for the Compound Class

Safety Data Sheet (SDS) information for the closely related positional isomer N-(4-bromo-3-methylphenyl)-4-chlorobutanamide provides a data-backed, class-level inference for the target compound's handling requirements. The isomer is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile, while not a direct measurement on the target compound, is a prudent, evidence-based reference for establishing appropriate laboratory safety protocols and personal protective equipment (PPE) requirements .

Laboratory Safety Material Handling Risk Assessment

Validated Application Scenarios for N-(3-bromo-4-methylphenyl)-4-chlorobutanamide (CAS 1226313-04-7)


Use as a Structurally Defined Synthetic Intermediate in Medicinal Chemistry

The compound's halogenated aromatic core and pendant amide chain make it a versatile building block for constructing more complex, potentially bioactive molecules. Its defined substitution pattern (3-bromo, 4-methyl) is critical for directing subsequent chemical transformations, such as Suzuki-Miyaura cross-couplings at the bromine site, while the 4-chlorobutanamide moiety offers a handle for further derivatization. The availability of the compound with a minimum purity of 95% supports its reliable use in multi-step syntheses where structural integrity is paramount.

Internal Standard or Control Compound in Chemical and Pharmaceutical Analysis

Due to its unique and well-defined structure, this compound can serve as an analytical standard for method development and validation. Its distinct CAS registry number (1226313-04-7) ensures unambiguous identification in chromatographic and spectroscopic workflows, preventing misassignment with its positional isomer (1016517-56-8). Procurement at a specified purity (≥95%) is essential for generating reliable calibration curves and ensuring accurate quantification in LC-MS or HPLC assays.

Scaffold for Structure-Activity Relationship (SAR) Studies on Halogenated Amides

This compound represents a specific point within the chemical space of halogenated phenylbutanamides. Its unique 3-bromo-4-methyl substitution pattern differentiates it from isomers like N-(4-bromo-3-methylphenyl)-4-chlorobutanamide . This makes it a valuable tool in SAR campaigns aimed at understanding the impact of subtle regioisomeric changes on physicochemical properties, target binding, and biological activity. The established safety profile for its isomer class provides a framework for safe handling in the laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-4-methylphenyl)-4-chlorobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.